molecular formula C9H8BrF2N B11764848 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B11764848
M. Wt: 248.07 g/mol
InChI Key: FNIOJOMLRCOAFH-UHFFFAOYSA-N
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Description

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common method includes the bromination of 4,4-difluoro-1,2,3,4-tetrahydroquinoline using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Cross-Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura reactions.

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets . The exact pathways and molecular interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: The unique combination of bromine and fluorine atoms in 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline imparts specific electronic and steric effects that can enhance its reactivity and binding properties. This makes it a valuable compound in the design of new molecules with tailored properties for various applications .

Biological Activity

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with bromine and difluoro substituents. The presence of these halogens can enhance biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Modulation : It can bind to receptors that mediate cellular signaling pathways, potentially leading to altered cellular responses such as apoptosis or differentiation.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • MCF-7 Cell Line : IC50 value of approximately 25 µM after 48 hours of treatment.
  • HeLa Cell Line : IC50 value of approximately 30 µM after 48 hours of treatment.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various tetrahydroquinoline derivatives. Among these, this compound exhibited the most potent activity against the MCF-7 cell line. The study highlighted its mechanism involving the activation of caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Properties

Another research article focused on the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The study found that it effectively inhibited growth at low concentrations and suggested that further modifications could enhance its potency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : The synthesis typically involves two key steps: bromination at the 6-position and fluorination at the 4,4-positions.

Bromination : Start with a tetrahydroquinoline precursor. Use NN-bromosuccinimide (NBS) or Br2\text{Br}_2 in a solvent like CCl4\text{CCl}_4 or CH2Cl2\text{CH}_2\text{Cl}_2 under reflux. Monitor progress via TLC and 1H^1\text{H} NMR to confirm bromine incorporation .

Fluorination : Introduce fluorine substituents using fluorinating agents like Selectfluor or NN-fluorobenzenesulfonimide. Conduct reactions in an inert atmosphere (e.g., N2\text{N}_2) to prevent oxidation byproducts. Optimize stoichiometry (e.g., 2.2 equivalents of fluorinating agent per fluorine atom) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H^1\text{H} NMR : Identify protons adjacent to bromine (deshielded signals) and fluorine (splitting patterns due to 19F^19\text{F}-1H^1\text{H} coupling) .
  • 19F^19\text{F} NMR : Confirm the presence of two equivalent fluorine atoms at the 4,4-positions (singlet at ~-120 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (C9H8BrF2N\text{C}_9\text{H}_8\text{BrF}_2\text{N}, expected m/z263.98m/z \approx 263.98) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours.
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can fluorination reaction conditions be optimized to minimize diastereomer formation?

  • Methodological Answer :

  • Temperature control : Lower temperatures (0–5°C) reduce radical side reactions and improve regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity but may increase by-products. Balance with dichloromethane for selectivity .
  • Chiral auxiliaries : Introduce temporary chiral groups to steer stereochemistry, followed by cleavage post-fluorination .

Q. How does the 4,4-difluoro substitution affect binding to cytochrome P450 enzymes compared to non-fluorinated analogs?

  • Methodological Answer :

  • Enzyme inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4) with fluorometric substrates. Compare IC50IC_{50} values between fluorinated and non-fluorinated derivatives .
  • Molecular docking : Simulate interactions using software like AutoDock Vina. Fluorine’s electronegativity may strengthen hydrogen bonds with active-site residues (e.g., Tyr-307 in CYP3A4) .

Q. What computational strategies predict the impact of 4,4-difluoro groups on molecular conformation?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to assess fluorine’s electron-withdrawing effects .
  • Molecular dynamics (MD) simulations : Analyze conformational stability in aqueous vs. lipid environments (e.g., using GROMACS) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

  • Methodological Answer :

  • Standardize solvent systems : Use USP-grade solvents and control temperature (e.g., 25°C). Compare solubility via HPLC (peak area) vs. gravimetric methods .
  • Co-solvent screening : Test binary mixtures (e.g., DMSO:water) to enhance solubility while maintaining bioactivity .

Q. Why do biological activities vary among structurally similar derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically replace substituents (e.g., methyl vs. fluorine) and assay activity. For example, 4,4-difluoro analogs may show enhanced membrane permeability due to increased lipophilicity .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to isolate substituent effects .

Q. Key Comparative Data

CompoundSubstituentsKey Property DifferencesReference
6-Bromo-1,2,3,4-tetrahydroquinolineNo fluorineLower logP (~2.1) and reduced enzyme inhibition
This compound4,4-difluoroHigher logP (~2.8), enhanced CYP3A4 binding

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

6-bromo-4,4-difluoro-2,3-dihydro-1H-quinoline

InChI

InChI=1S/C9H8BrF2N/c10-6-1-2-8-7(5-6)9(11,12)3-4-13-8/h1-2,5,13H,3-4H2

InChI Key

FNIOJOMLRCOAFH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1(F)F)C=C(C=C2)Br

Origin of Product

United States

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